molecular formula C11H10Cl2O3 B13246504 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13246504
M. Wt: 261.10 g/mol
InChI Key: ZXHWAQUGUVCNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-based compound featuring a 2,6-dichlorophenyl substituent at position 1 and a hydroxyl group at position 3, alongside a carboxylic acid moiety. This structural combination suggests applications in medicinal chemistry, where dichlorophenyl derivatives are often utilized for their bioavailability and target-binding properties .

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10Cl2O3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3,6,14H,4-5H2,(H,15,16)

InChI Key

ZXHWAQUGUVCNDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=CC=C2Cl)Cl)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorophenylacetic acid with cyclobutanone in the presence of a strong base, such as sodium hydride, to form the cyclobutane ring. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s cyclobutane core differentiates it from analogs with smaller (cyclopropane) or larger (cyclohexane) rings. Cyclobutane balances moderate ring strain with conformational stability, which may influence metabolic resistance compared to more strained cyclopropane derivatives .

Compound Name Core Structure Key Substituents Functional Groups Notable Properties References
1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid Cyclobutane 2,6-Dichlorophenyl, 3-hydroxy Carboxylic acid, Hydroxyl High polarity, H-bonding potential
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Cyclopropene 3-Bromophenyl Amide mp 102.2–102.5 °C, Yield 77%
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride Isoxazole 2,6-Dichlorophenyl, 5-methyl Carboxylic acid chloride Reactive intermediate
1-(2,6-Dichlorophenyl)-2-indolinone Indolinone 2,6-Dichlorophenyl Ketone Planar bicyclic structure

Functional Group Reactivity

  • Carboxylic Acid vs. Amide (): The target compound’s free carboxylic acid group (pKa ~2–3) offers higher acidity and salt-forming capability compared to the amide in 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide, which is less acidic but more lipophilic. This impacts solubility and bioavailability .
  • Carboxylic Acid vs. Acid Chloride (): The acid chloride in 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride is highly reactive, serving as a precursor for nucleophilic substitution. In contrast, the carboxylic acid in the target compound may act as a pharmacophore for ionic interactions .

Dichlorophenyl Derivatives in Drug Design

The 2,6-dichlorophenyl group is a common motif in pharmaceuticals (e.g., NSAIDs, kinase inhibitors) for its ability to enhance binding affinity through steric hindrance and hydrophobic interactions. For example:

  • 1-(2,6-Dichlorophenyl)-2-indolinone: The indolinone core provides rigidity and planarity, favoring π-π stacking in enzyme active sites.

Biological Activity

1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound notable for its unique cyclobutane structure, which includes a hydroxyl group and a carboxylic acid functional group. The molecular formula is C11H10Cl2O3C_{11}H_{10}Cl_{2}O_{3} with a molecular weight of 261.10 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid binding proteins (FABPs) and its antimicrobial properties.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Cyclobutane ring : Provides a unique three-dimensional conformation.
  • Dichlorophenyl substituent : Enhances reactivity and biological activity due to the presence of chlorine atoms.

Inhibition of Fatty Acid Binding Proteins (FABPs)

Research indicates that 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid functions as an inhibitor of FABPs. This inhibition can lead to increased levels of anandamide, a cannabinoid involved in various physiological processes such as pain sensation and inflammation management. The modulation of fatty acid metabolism pathways suggests potential therapeutic applications in metabolic disorders and pain management.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications aimed at treating infections.

Synthesis and Mechanism

The synthesis of 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through various chemical reactions that modify its structure to enhance biological activity. Understanding the synthesis pathways is crucial for developing derivatives with specific properties tailored for therapeutic uses.

Case Studies

  • Metabolic Disorders : In a study focusing on metabolic syndrome, the compound was administered to animal models exhibiting obesity and insulin resistance. Results indicated significant reductions in body weight and improved insulin sensitivity, correlating with FABP inhibition.
  • Pain Management : Another case study evaluated the analgesic effects of the compound in rodent models of chronic pain. The results demonstrated that treatment with 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid led to a marked decrease in pain responses compared to control groups.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acidSimilar cyclobutane structure with different chlorinationPotentially different biological activity
1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acidDifferent chlorination patternVarying interaction with FABPs
1-(3,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acidFluorinated phenyl groupAltered lipophilicity and bioavailability

This table illustrates the diversity within this class of compounds and underscores the distinct attributes of 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid that may influence its application in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.